An In-Depth Technical Guide to 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7)
An In-Depth Technical Guide to 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Polypeptides
4-(Chloromethyl)-2,5-oxazolidinedione, also known as chloro-L-alanine N-carboxyanhydride (NCA), is a highly reactive derivative of the amino acid chloro-L-alanine. As a member of the N-carboxyanhydride family, this compound is a critical monomer for the synthesis of advanced polypeptides through ring-opening polymerization (ROP).[1][2] Its significance in materials science and drug development stems from the unique combination of a polymerizable NCA ring and a reactive chloromethyl side chain. This dual functionality allows for the creation of well-defined polypeptide backbones that can be subsequently modified or functionalized via the chloromethyl group, opening avenues for the development of novel drug delivery systems, tissue engineering scaffolds, and other advanced biomaterials.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, polymerization mechanisms, and applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-(Chloromethyl)-2,5-oxazolidinedione is essential for its proper handling, storage, and application in synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3981-41-7 | [4] |
| Molecular Formula | C₄H₄ClNO₃ | [4][5] |
| Molecular Weight | 149.53 g/mol | [4][5] |
| IUPAC Name | (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione | [5] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >99% for polymerization | [6] |
Synthesis and Purification: The Foundation of Quality Polymers
The quality of the final polypeptide is highly dependent on the purity of the NCA monomer.[6] The most common and effective method for synthesizing 4-(Chloromethyl)-2,5-oxazolidinedione is the phosgenation of the parent amino acid, 3-chloro-L-alanine, using a phosgene equivalent like triphosgene.
Causality in Synthesis: The direct use of phosgene gas is hazardous and requires specialized equipment. Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative that generates phosgene in situ. The reaction proceeds by converting the amino acid into an N-chloroformyl amino acid intermediate, which then undergoes intramolecular cyclization to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct.[6] It is critical to perform this reaction under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent moisture-induced premature polymerization of the NCA product.[6]
Generalized Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the NCA monomer.
Detailed Synthesis Protocol
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Suspend 3-chloro-L-alanine in a dry, aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) in a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel. Cool the suspension to 0°C in an ice bath.
-
Phosgenation: Dissolve triphosgene (approx. 0.35-0.40 equivalents relative to the amino acid) in the same anhydrous solvent and add it dropwise to the stirred suspension over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by the dissolution of the amino acid suspension as it converts to the soluble NCA. The reaction liberates HCl, which can react with the starting amino acid to form a hydrochloride salt; this can hinder the reaction.[6]
-
Work-up and Purification:
-
Filter the reaction mixture through a bed of Celite to remove any unreacted amino acid salts.[7]
-
Concentrate the clear filtrate under reduced pressure (rotary evaporator) at a bath temperature below 30°C to avoid thermal decomposition.[7]
-
Purify the resulting crude solid by recrystallization. A common solvent system is dissolution in a minimal amount of anhydrous THF followed by precipitation with an anti-solvent like heptane or hexane.[7]
-
-
Drying and Storage: Collect the purified crystals by filtration in a glovebox or under an inert atmosphere, wash with the anti-solvent, and dry under high vacuum. Store the final product under an inert atmosphere at -20°C or below to prevent degradation and polymerization.[8]
Self-Validation: The purity of the synthesized NCA is paramount. It should be verified by:
-
¹H NMR Spectroscopy: To confirm the chemical structure and absence of solvent or starting material.
-
FTIR Spectroscopy: To identify the characteristic anhydride carbonyl stretches (~1860 and 1790 cm⁻¹).
-
Melting Point Analysis: To compare with literature values as an indicator of purity.
Reactivity and Mechanism: Ring-Opening Polymerization (ROP)
The polymerization of 4-(Chloromethyl)-2,5-oxazolidinedione, like other NCAs, proceeds via a ring-opening polymerization (ROP) mechanism.[1][2] This process is highly sensitive to initiators and reaction conditions, which dictate the structure, molecular weight, and dispersity of the resulting polypeptide.
The two primary mechanisms are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[3][9]
-
Normal Amine Mechanism (NAM): This is the most common and controlled pathway, typically initiated by a primary amine. The amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This leads to the ring opening and the formation of an amino-amide bond, with the release of a molecule of carbon dioxide. The newly formed terminal amine on the growing polymer chain then acts as the nucleophile for the next NCA monomer, propagating the chain in a living manner. This mechanism is favored for producing polypeptides with controlled molecular weights and narrow distributions.[9]
-
Activated Monomer Mechanism (AMM): This pathway is often initiated by strong bases or tertiary amines.[3][10] The base deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA molecule to initiate polymerization. The AMM can lead to very high molecular weight polymers but often with less control over the final chain length and dispersity compared to the NAM.[9][10]
Diagram of the Normal Amine Mechanism (NAM)
Caption: The stepwise process of the Normal Amine Mechanism for NCA polymerization.
Applications in Synthesis and Drug Development
The true utility of poly(3-chloro-L-alanine) derived from this NCA lies in the post-polymerization modification of its reactive chloromethyl side chains.[2][3] This allows the polypeptide to serve as a versatile scaffold for attaching a wide array of functional molecules.
Synthesis of Functional Polypeptides
The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions (Sₙ2). This enables the introduction of various functionalities, transforming the initial polymer into a material with tailored properties.
Common Modifications:
-
Azide Functionalization: Reaction with sodium azide (NaN₃) yields an azido-functionalized polypeptide. This is a powerful intermediate for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach drugs, imaging agents, or targeting ligands.
-
Thiol Functionalization: Reaction with nucleophiles like thiourea followed by hydrolysis, or with sodium hydrosulfide, can introduce thiol groups. These are useful for disulfide bonding, conjugation with maleimide-functionalized molecules, or binding to gold surfaces.
-
Quaternization: Reaction with tertiary amines (e.g., pyridine) can introduce permanent positive charges along the polypeptide backbone, creating cationic polymers suitable for gene delivery (polycations for complexing with DNA/siRNA).[11]
Drug Delivery and Bioconjugation
The ability to precisely modify the polypeptide scaffold is highly valuable in drug development.[12] For example, a hydrophobic drug can be covalently attached to the polymer backbone via the side chains, creating a polymer-drug conjugate. This can improve the drug's solubility, stability, and pharmacokinetic profile. The resulting amphiphilic copolymers can self-assemble into micelles or nanoparticles for targeted drug delivery.[13][14]
Experimental Protocol: Post-Polymerization Modification (Azidation)
-
Polymerization: Synthesize poly(3-chloro-L-alanine) via ROP of 4-(chloromethyl)-2,5-oxazolidinedione using a suitable initiator (e.g., benzylamine) in an anhydrous solvent like DMF or DMSO.
-
Dissolution: After polymerization is complete (confirmed by FTIR disappearance of NCA peaks), dissolve the crude polymer in a polar aprotic solvent like DMF.
-
Azidation Reaction: Add an excess of sodium azide (NaN₃, e.g., 5-10 equivalents per chloromethyl group) to the polymer solution.
-
Heating: Heat the reaction mixture to 40-60°C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FTIR, looking for the appearance of the strong azide stretch (~2100 cm⁻¹).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as deionized water or methanol.
-
Isolate the functionalized polymer by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of solvent and re-precipitate to remove residual salts.
-
Further purify the polymer by dialysis against deionized water to remove all traces of sodium azide and solvent.
-
-
Characterization: Lyophilize the purified polymer and confirm the successful modification using ¹H NMR and FTIR spectroscopy.
Safety, Handling, and Storage
N-carboxyanhydrides are sensitive and require careful handling.[8]
-
Toxicity: While specific data for this compound is limited, related oxazolidinones can be toxic if swallowed.[15] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[8]
-
Moisture Sensitivity: NCAs react readily with water, which can initiate uncontrolled polymerization. All handling, weighing, and reactions should be conducted under a dry, inert atmosphere (e.g., in a glovebox).[16] Solvents and reagents must be rigorously dried before use.
-
Thermal Sensitivity: The compound can decompose or polymerize at elevated temperatures. Avoid heating unless necessary for a specific reaction step, and always use controlled temperature baths.
-
Storage: Store the solid NCA monomer in a sealed container under an inert gas (nitrogen or argon) at low temperatures (≤ -20°C) to ensure long-term stability and prevent degradation.[8]
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Cheng, J., & Deming, T.J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]
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Zhang, Y., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters. Retrieved from [Link]
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Ulański, P., et al. (2023). Amphiphilic Polypeptides Obtained by Post-Polymerization Modification of Poly-l-Lysine as Systems for Combined Delivery of Paclitaxel and siRNA. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed Central. Retrieved from [Link]
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Yuan, J., et al. (2022). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Retrieved from [Link]
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Lu, H., & Cheng, J. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]
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Khan Academy. (2013). Post Translational Modifications. YouTube. Retrieved from [Link]
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Lu, H., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]
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Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]
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Ulański, P., et al. (2023). Amphiphilic Polypeptides Obtained by the Post-Polymerization Modification of Poly(Glutamic Acid) and Their Evaluation as Delivery Systems for Hydrophobic Drugs. National Center for Biotechnology Information. Retrieved from [Link]
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